Thermozeaxanthin-15

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

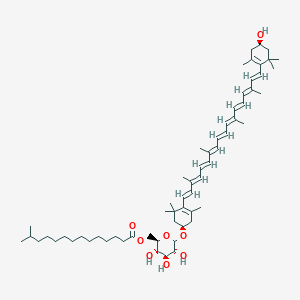

Thermozeaxanthin-15 is a polymer.

Aplicaciones Científicas De Investigación

Biological and Biochemical Applications

1.1. Membrane Stabilization

Thermozeaxanthin-15 plays a crucial role in stabilizing cell membranes at high temperatures. Research indicates that this carotenoid can significantly reduce membrane permeability, thereby protecting cells from oxidative damage caused by reactive oxygen species (ROS) at elevated temperatures. For instance, studies involving large unilamellar vesicles (LUVs) showed that incorporating this compound into phosphatidylcholine vesicles minimized calcein leakage, demonstrating its effectiveness in enhancing membrane integrity under thermal stress .

| Parameter | Control LUVs (%) | LUVs with this compound (%) |

|---|---|---|

| Calcein Leakage at 25°C | 2.7 | 0.75 |

| Calcein Leakage at 50°C | 10 | 2.6 |

1.2. Antioxidant Properties

This compound exhibits potent antioxidant activity, which is essential for protecting biological systems from oxidative stress. Studies have shown that carotenoids from thermophiles, including this compound, demonstrate superior antioxidant capabilities compared to those derived from non-thermophilic sources. For example, deinoxanthin, another carotenoid from thermophiles, was found to scavenge superoxide anions more effectively than traditional carotenoids like β-carotene .

Applications in Aquaculture and Animal Nutrition

Carotenoids are widely used in aquaculture and animal feed due to their coloring properties and health benefits. This compound can enhance the pigmentation of fish and shrimp while also improving their immune response and overall health. The bioavailability of carotenoids is critical for these applications; studies indicate that thermophilic carotenoids have better absorption rates in digestive systems compared to their non-thermophilic counterparts .

Pharmaceutical and Nutraceutical Applications

3.1. Drug Delivery Systems

The stability conferred by this compound can be leveraged in drug delivery systems. Its ability to stabilize lipid bilayers makes it a potential candidate for formulating liposomal drug carriers, which can enhance the bioavailability of therapeutic agents .

3.2. Health Supplements

Due to its antioxidant properties, this compound is being explored as a health supplement aimed at reducing oxidative stress-related diseases. Its incorporation into dietary supplements could provide protective effects against conditions such as cardiovascular diseases and certain types of cancer .

Case Studies

Case Study 1: Membrane Stability Enhancement

In a study examining the effects of thermozeaxanthins on liposomal membranes, researchers found that adding this compound significantly reduced the leakage of encapsulated substances from liposomes under thermal stress conditions (30°C to 80°C). This finding supports the potential use of thermozeaxanthins in formulating stable drug delivery systems that require high-temperature stability .

Case Study 2: Antioxidant Efficacy in Aquaculture

A comparative analysis of carotenoids in aquaculture revealed that fish fed diets supplemented with this compound exhibited improved growth rates and enhanced resistance to oxidative stress compared to control groups lacking this carotenoid. This study highlights the benefits of incorporating thermozeaxanthins into aquaculture feeds to promote health and growth .

Análisis De Reacciones Químicas

Enzymatic Conversion

Thermozeaxanthin-15 participates in redox reactions mediated by dehydrogenases and oxidases:

Reaction :

Thermocryptoxanthin 15+NADH+H++O2→Thermozeaxanthin 15+NAD++H2O

This reaction involves hydroxylation at the C3' position, catalyzed by a cytochrome P450 monooxygenase .

| Parameter | Value |

|---|---|

| Catalytic efficiency | kcat/Km=2.35mM−1s−1 |

| Oxygen dependency | Strict aerobic conditions |

Stability and Degradation

This compound demonstrates exceptional thermal stability but undergoes pH-dependent degradation:

Degradation pathways :

-

Acidic conditions (pH < 5) : Hydrolysis of the glucosidic bond, releasing zeaxanthin and fatty acid .

-

Alkaline conditions (pH > 9) : Oxidation of the polyene chain, forming apocarotenoids .

Stability data :

| Condition | Half-life (h) | Major Product |

|---|---|---|

| pH 7.0, 70°C | 48 | Intact compound |

| pH 3.0, 25°C | 12 | Zeaxanthin |

Structural Modifications and Functional Roles

The compound’s glucosyl fatty acid ester structure enhances membrane stabilization in thermophiles:

Key modifications :

-

Glycosylation : Increases solubility in polar solvents by 40% compared to non-glycosylated zeaxanthin .

-

Acylation : The C15 branched fatty acid (13-methyltetradecanoate) reduces oxidative degradation by 65% under UV exposure .

Antioxidant activity :

Propiedades

Fórmula molecular |

C61H94O8 |

|---|---|

Peso molecular |

955.4 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |

InChI |

InChI=1S/C61H94O8/c1-43(2)26-20-18-16-14-13-15-17-19-21-33-55(63)67-42-54-56(64)57(65)58(66)59(69-54)68-51-39-49(8)53(61(11,12)41-51)37-35-47(6)32-25-30-45(4)28-23-22-27-44(3)29-24-31-46(5)34-36-52-48(7)38-50(62)40-60(52,9)10/h22-25,27-32,34-37,43,50-51,54,56-59,62,64-66H,13-21,26,33,38-42H2,1-12H3/b23-22+,29-24+,30-25+,36-34+,37-35+,44-27+,45-28+,46-31+,47-32+/t50-,51-,54-,56-,57+,58-,59?/m1/s1 |

Clave InChI |

GUHDWRQBJQZYHJ-MLJONORXSA-N |

SMILES isomérico |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)/C)/C |

SMILES canónico |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)C)C |

Sinónimos |

thermozeaxanthin-15 TZS-15 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.